molecular formula C19H14N2O2 B1330819 N-(2-Benzoylphenyl)-2-pyridinecarboxamide CAS No. 124522-52-7

N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Cat. No.: B1330819
CAS No.: 124522-52-7
M. Wt: 302.3 g/mol
InChI Key: YSMRJHHJXKEKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Benzoylphenyl)-2-pyridinecarboxamide is an organic compound with the molecular formula C19H14N2O2 and a molecular weight of 302.327 g/mol . This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to a pyridine-2-carboxamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N-(2-Benzoylphenyl)-2-pyridinecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

While the specific mechanism of action for “N-(2-benzoylphenyl)pyridine-2-carboxamide” is not available, carboxamide derivatives have been identified as potential inhibitors of poly (ADP-ribose) synthetase of nuclei from rat pancreatic islet cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)-2-pyridinecarboxamide typically involves the amidation of carboxylic acid substrates. One common method is the catalytic amidation of carboxylic acids with primary amines . This process can be facilitated by using coupling reagents such as N,N’-1,3-Bis(2,4,6-trimethylphenyl)-2-chloroimidazolium chloride (IMesCl-Cl) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale amidation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)-2-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyanophenyl)pyridine-2-carboxamide
  • N-(2-Hydroxyethyl)pyridine-3-carboxamide
  • N-(3-Cyanophenyl)-2-methylpropanamide

Uniqueness

N-(2-Benzoylphenyl)-2-pyridinecarboxamide is unique due to its specific structural features, such as the benzoyl group attached to the phenyl ring and the pyridine-2-carboxamide moiety

Properties

IUPAC Name

N-(2-benzoylphenyl)pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-19(23)17-12-6-7-13-20-17/h1-13H,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMRJHHJXKEKFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345833
Record name STK326591
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124522-52-7
Record name STK326591
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Benzoylphenyl)-2-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-Benzoylphenyl)-2-pyridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-Benzoylphenyl)-2-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-Benzoylphenyl)-2-pyridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(2-Benzoylphenyl)-2-pyridinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-Benzoylphenyl)-2-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.